molecular formula C13H12N4O B2962419 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1176019-28-5

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B2962419
CAS No.: 1176019-28-5
M. Wt: 240.266
InChI Key: MPISLAXPTNQVAN-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” belongs to a class of compounds known as triazolopyridines . These are heterocyclic compounds that comprise a triazole ring fused to a pyridine ring . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyridines can generally be prepared through a number of synthetic routes . Some involve an oxidative ring closure , and others employ a transition metal catalysis .


Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached at the 3-position and an amine group attached at the 8-position .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including those related to 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine, exploring their antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, highlighting the potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

PET Imaging Agent Development

Kumar et al. (2006) synthesized [11C]SN003, a compound incorporating the this compound framework, for positron emission tomography (PET) imaging of CRF1 receptors in the brain. This research outlines the process of developing a potential PET imaging agent, which could be used in studying brain disorders (Kumar, Majo, Sullivan, Prabhakaran, Simpson, Van Heertum, Mann, & Parsey, 2006).

Optical Properties and Organic Semiconductor Applications

Briseño-Ortega et al. (2018) investigated a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, related to the compound , for their optical properties and potential application as organic semiconductors. The study highlighted the influence of substituents on the phenyl ring on absorption, excitation spectra, and fluorescence quantum yields, suggesting their utility in electronic and photonic devices (Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Farfán, Arcos-Ramos, Santillán, & López-Ruiz, 2018).

Herbicidal Activity

Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity, demonstrating the potential application of these compounds in agriculture. The study found that these compounds possess excellent herbicidal activity at low application rates, suggesting their use in controlling unwanted vegetation (Moran, 2003).

Properties

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-6-4-9(5-7-10)12-15-16-13-11(14)3-2-8-17(12)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPISLAXPTNQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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